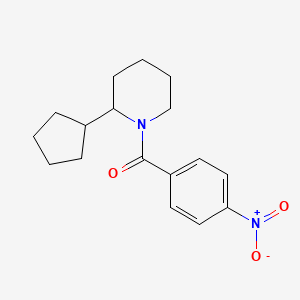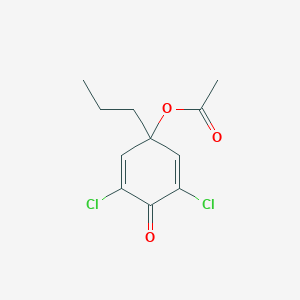
3,5-Dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate: is a chemical compound characterized by its unique structure, which includes a cyclohexadienone ring substituted with chlorine atoms and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate typically involves the chlorination of a precursor compound followed by acetylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the acetylation step may involve acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers, thioethers, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic reactions.
Biology: In biological research, it may be used to study the effects of chlorinated compounds on cellular processes and enzyme activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism by which 3,5-Dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and the acetate group play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity, disruption of cellular membranes, or interference with signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dichloro-4-oxo-1-methylcyclohexa-2,5-dien-1-yl acetate
- 3,5-Dichloro-4-oxo-1-ethylcyclohexa-2,5-dien-1-yl acetate
- 3,5-Dichloro-4-oxo-1-butylcyclohexa-2,5-dien-1-yl acetate
Comparison: Compared to its analogs, 3,5-Dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate exhibits unique properties due to the length and branching of the propyl group. This affects its solubility, reactivity, and biological activity, making it distinct in terms of its applications and effectiveness in various fields.
Eigenschaften
CAS-Nummer |
61306-17-0 |
|---|---|
Molekularformel |
C11H12Cl2O3 |
Molekulargewicht |
263.11 g/mol |
IUPAC-Name |
(3,5-dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl) acetate |
InChI |
InChI=1S/C11H12Cl2O3/c1-3-4-11(16-7(2)14)5-8(12)10(15)9(13)6-11/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
KTCKBMUEPYWKAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(C=C(C(=O)C(=C1)Cl)Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


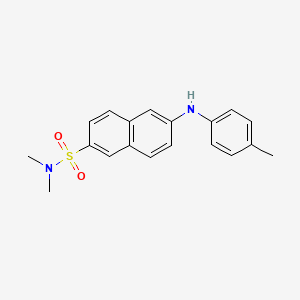
![Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14585188.png)
![Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-](/img/structure/B14585197.png)
![[Cyclopent-4-ene-1,3-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14585199.png)
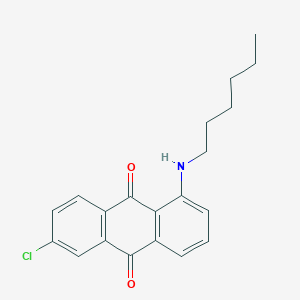
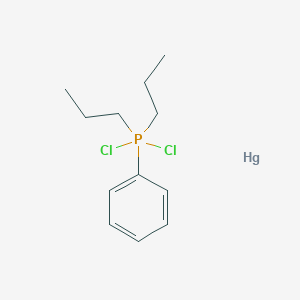

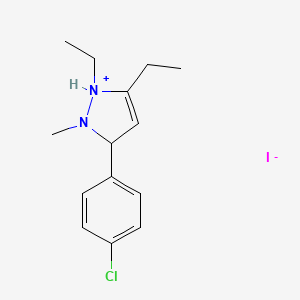

![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)

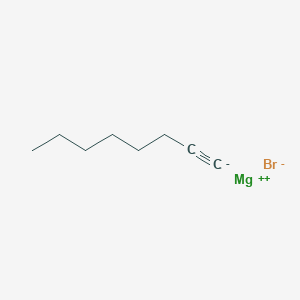
![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
